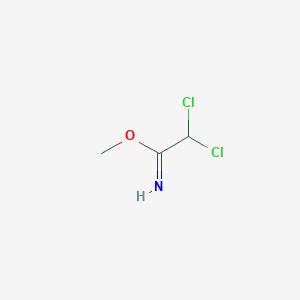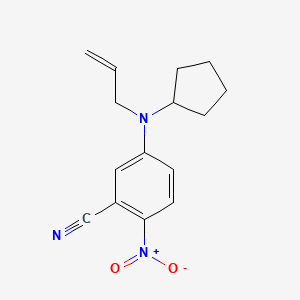
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is a complex organic compound with a unique structure that includes a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- typically involves multiple steps. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the introduction of the cyclopentyl-2-propenylamino group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl-2-propenylamino group can interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a nitro group.
Cyclopentane, 2-propenyl-: Lacks the benzonitrile and nitro groups, making it less complex.
Uniqueness
Benzonitrile, 5-(cyclopentyl-2-propenylamino)-2-nitro- is unique due to the presence of both the nitro and cyclopentyl-2-propenylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
821776-46-9 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
5-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-7-8-15(18(19)20)12(10-14)11-16/h2,7-8,10,13H,1,3-6,9H2 |
Clé InChI |
TTYCTBFWNVNWEC-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


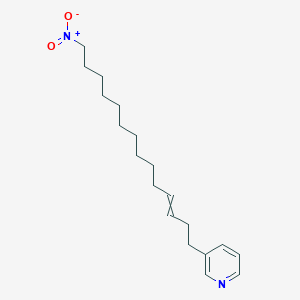
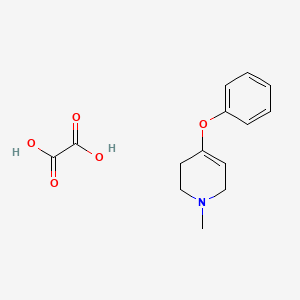
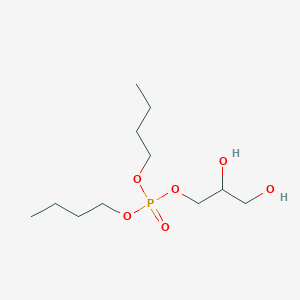

![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
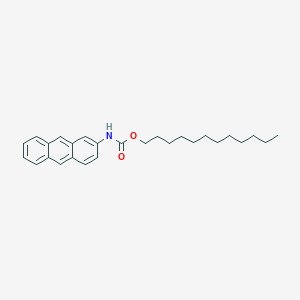
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
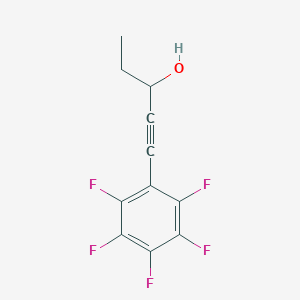
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
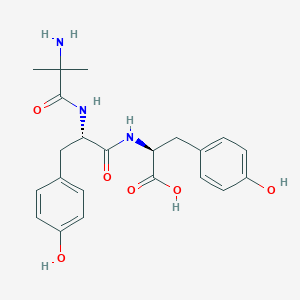
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
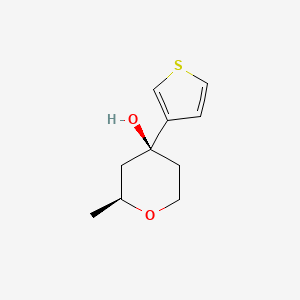
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
